Superior Mechanical Hardness: VB₂ vs. TiB₂, CrB₂, and ZrB₂ in Ultra-Hard Coating Applications
VB₂ coatings exhibit a Vickers hardness of 27.2 ± 1.5 GPa, which is among the highest for transition-metal borides [1]. This significantly exceeds the typical hardness values of common diboride alternatives: TiB₂ (21.8 GPa) [2], CrB₂ (18-32 GPa theoretical range) [3], and ZrB₂ (13-23 GPa) [4]. The higher intrinsic hardness of VB₂ translates to superior wear resistance in applications like cutting tools and protective coatings.
| Evidence Dimension | Vickers Hardness (GPa) |
|---|---|
| Target Compound Data | 27.2 ± 1.5 |
| Comparator Or Baseline | TiB₂: 21.8; CrB₂: 18-32 (theoretical); ZrB₂: 13-23 |
| Quantified Difference | VB₂ is at least 24% harder than TiB₂ and significantly harder than the median values for CrB₂ and ZrB₂. |
| Conditions | Hardness measurements on bulk VB₂ synthesized at high pressure (8 GPa, 1700 K). Comparator data from sintered TiB₂, theoretical calculations for CrB₂, and experimental values for ZrB₂. |
Why This Matters
Higher intrinsic hardness directly correlates with lower wear rates in abrasive environments, making VB₂ a superior choice for applications requiring maximum durability and extended component lifetime.
- [1] Wang, P., et al. (2018). Vanadium Diboride (VB2) Synthesized at High Pressure: Elastic, Mechanical, Electronic, and Magnetic Properties and Thermal Stability. Inorganic Chemistry, 57(3), 1096-1105. View Source
- [2] Zhang, H., et al. (2017). Fabrication and cutting performance of reactively hot-pressed TiB2-TiC-SiC ternary cutting tool in hard turning of AISI H13 steel. The International Journal of Advanced Manufacturing Technology, 93, 1615-1623. View Source
- [3] Li, Y., et al. (2017). Generalized bond-strength model of Vickers hardness: Application to Cr4B, CrB, CrB2, CrB4, Mo2B, MoB2, OsB2, ReB2, WB2, WB3 and Ti1.87B50. Computational Materials Science, 137, 267-274. View Source
- [4] Zapata-Solvas, E., et al. (2015). Mechanical and thermal properties of bulk ZrB2. Journal of the European Ceramic Society, 35(10), 2737-2744. View Source
